molecular formula C9H8F3NO2 B14070922 Methyl 2-methyl-4-trifluoromethylnicotinate

Methyl 2-methyl-4-trifluoromethylnicotinate

Cat. No.: B14070922
M. Wt: 219.16 g/mol
InChI Key: NQJSYDVEQYLSBR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-trifluoromethylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a trifluoromethyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-trifluoromethylnicotinate typically involves the reaction of 2-methyl-4-trifluoromethylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction can be represented as follows:

2-methyl-4-trifluoromethylpyridine+methyl chloroformatemethyl 2-methyl-4-trifluoromethylnicotinate\text{2-methyl-4-trifluoromethylpyridine} + \text{methyl chloroformate} \rightarrow \text{this compound} 2-methyl-4-trifluoromethylpyridine+methyl chloroformate→methyl 2-methyl-4-trifluoromethylnicotinate

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-trifluoromethylnicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methyl-4-trifluoromethylpyridine-3-carboxylic acid.

    Reduction: Formation of 2-methyl-4-trifluoromethylpyridine-3-methanol.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-4-trifluoromethylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties such as increased stability and bioavailability.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-trifluoromethylnicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-trifluoromethylnicotinate
  • Methyl 2-methyl-3-trifluoromethylnicotinate
  • Methyl 2-methyl-5-trifluoromethylnicotinate

Uniqueness

Methyl 2-methyl-4-trifluoromethylnicotinate is unique due to the specific positioning of the trifluoromethyl group on the nicotinate structure. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The trifluoromethyl group also imparts unique properties such as increased metabolic stability and enhanced binding affinity to target proteins.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H8F3NO2/c1-5-7(8(14)15-2)6(3-4-13-5)9(10,11)12/h3-4H,1-2H3

InChI Key

NQJSYDVEQYLSBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C(=O)OC)C(F)(F)F

Origin of Product

United States

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